4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The procedure involves the use of reagents such as hydrochloric acid, ethanol, and formamidine acetate, with reaction conditions including reflux and reduced pressure concentration .
Industrial Production Methods
For industrial-scale production, an enhanced method has been developed that yields a significant improvement with a 91% yield. This process involves starting with 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine and utilizing hydrochloric acid in water as the solvent . This method is operationally simple and practical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound demonstrates reactivity through electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a polar aprotic solvent.
Suzuki Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediate: This compound is widely employed as a pharmaceutical intermediate due to its versatility and unique structure, playing a crucial role in the synthesis of various pharmaceutical compounds.
Agricultural Chemistry: It can be used as a raw material for pesticides and herbicides, inhibiting the growth and reproduction of weeds and pests.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the cyclohexylmethyl and methyl groups, resulting in different chemical properties and applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: This derivative is known for its anti-inflammatory activities and serves as an inhibitor of NF-κB and AP-1.
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Various derivatives with different substituents have been synthesized for their potential as kinase inhibitors and antiviral agents.
Uniqueness
4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which enhance its chemical reactivity and broaden its range of applications. The presence of the cyclohexylmethyl group, in particular, contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-7-(cyclohexylmethyl)-2-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10-16-13(15)12-7-8-18(14(12)17-10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJOUTDJLKVORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2CC3CCCCC3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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